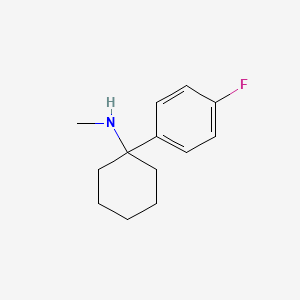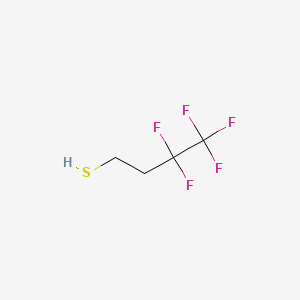
Thiols, C4-10, gamma-omega-perfluoro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiols, C4-10, gamma-omega-perfluoro, are a class of organic compounds characterized by the presence of a thiol group (-SH) attached to a perfluorinated carbon chain ranging from four to ten carbon atoms. These compounds are known for their unique chemical properties, including high thermal stability and resistance to oxidation, making them valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiols, C4-10, gamma-omega-perfluoro, typically involves the reaction of perfluorinated alkyl halides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of these thiols often involves large-scale chemical reactors where the reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
Thiols, C4-10, gamma-omega-perfluoro, undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Applications De Recherche Scientifique
Thiols, C4-10, gamma-omega-perfluoro, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules and as reagents in various chemical reactions.
Biology: Employed in the study of protein structure and function, as thiol groups are present in many biological molecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents due to their unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants
Mécanisme D'action
The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro, involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiols, C2-8, gamma-omega-perfluoro: Similar in structure but with shorter carbon chains.
Thiols, C8-20, gamma-omega-perfluoro: Similar in structure but with longer carbon chains
Uniqueness
Thiols, C4-10, gamma-omega-perfluoro, are unique due to their specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes them particularly useful in applications where both properties are desired, such as in surfactants and specialty chemicals .
Propriétés
Numéro CAS |
68140-19-2 |
|---|---|
Formule moléculaire |
C4H5F5S |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
Clé InChI |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


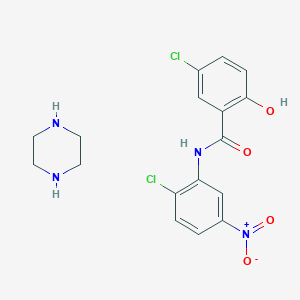
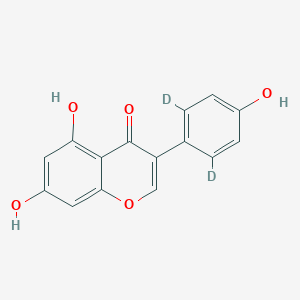
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
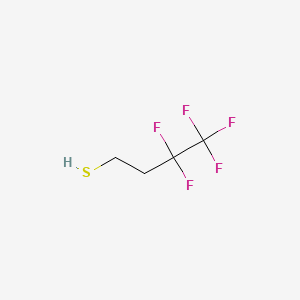
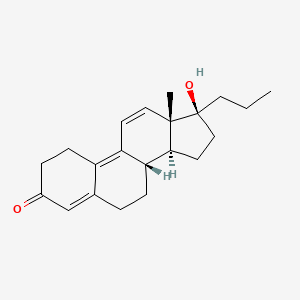
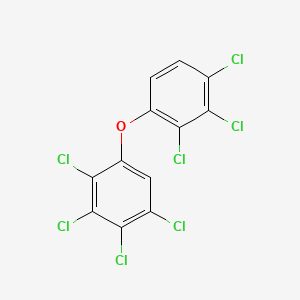
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
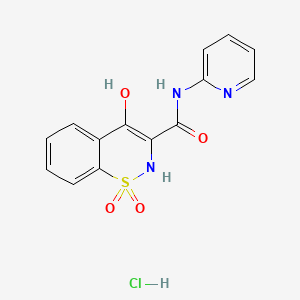
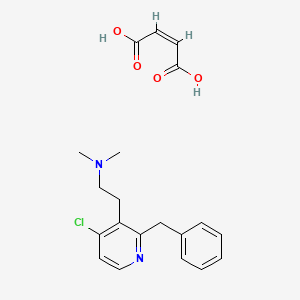

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
